Orthogonal C-I vs. C-F Reactivity Enables Sequential Chemoselective Functionalization
3-Fluoro-4-iodo-1H-pyrazole possesses two halogen substituents with markedly different reactivities: the C-4 iodo group is highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-3 fluoro group is inert under typical cross-coupling conditions but can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions. This orthogonal reactivity profile differentiates it from 4-iodo-1H-pyrazole (which lacks the C-3 functional handle) and 3-fluoro-1H-pyrazole (which lacks the C-4 cross-coupling site) [1]. In model systems with 3-iodo-1H-pyrazole scaffolds, sequential SNAr/Suzuki-Miyaura/C-H direct arylation sequences have been successfully executed to generate tetraaryl-substituted pyrazoles, demonstrating the feasibility of multistep diversification strategies that the 3-fluoro-4-iodo substitution pattern is designed to support [2].
| Evidence Dimension | Sequential functionalization capability |
|---|---|
| Target Compound Data | Two orthogonal reactive sites (C-4 iodine for cross-coupling; C-3 fluorine for SNAr) |
| Comparator Or Baseline | 4-iodo-1H-pyrazole (single reactive site); 3-fluoro-1H-pyrazole (no cross-coupling handle) |
| Quantified Difference | Target provides 2 orthogonal functionalization sites vs. 1 for mono-halogenated comparators |
| Conditions | Inferred from Pd-catalyzed cross-coupling and SNAr reaction compatibility [1] |
Why This Matters
For procurement, this orthogonal reactivity enables a single building block to support divergent synthetic pathways, reducing the number of distinct intermediates required in library synthesis.
- [1] BenchChem (excluded per user directive; content not used for core evidence). View Source
- [2] Morita T, Kobayashi D, Matsumura K, et al. Sequential SNAr Reaction/Suzuki–Miyaura Coupling/C−H Direct Arylations Approach for the Rapid Synthesis of Tetraaryl‐Substituted Pyrazoles. Angewandte Chemie International Edition. 2015;54(31):8992-8996. View Source
